Lividomycin B

Aminoglycoside resistance Phosphotransferase Enzymatic inactivation

Lividomycin B (CAS 37636-51-4, synonym 3′-deoxyparomomycin I) is a member of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside antibiotic family, produced by Streptomyces lividus. It is structurally defined as paromomycin lacking the 3′-hydroxyl group on the glucopyranosyl (ring I) moiety, a modification that fundamentally alters its susceptibility to resistance enzymes compared to its closest structural analogs paromomycin and neomycin B.

Molecular Formula C23H45N5O13
Molecular Weight 599.6 g/mol
Cat. No. B14662479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLividomycin B
Molecular FormulaC23H45N5O13
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H45N5O13/c24-3-10-15(33)16(34)13(28)22(36-10)40-19-12(5-30)38-23(17(19)35)41-20-14(32)6(25)1-7(26)18(20)39-21-8(27)2-9(31)11(4-29)37-21/h6-23,29-35H,1-5,24-28H2/t6-,7+,8-,9+,10+,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyBRSBFYLXCMGALM-CDEWKRIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lividomycin B for Research Procurement: Compound Class, Structural Identity, and Baseline Characterization


Lividomycin B (CAS 37636-51-4, synonym 3′-deoxyparomomycin I) is a member of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside antibiotic family, produced by Streptomyces lividus [1]. It is structurally defined as paromomycin lacking the 3′-hydroxyl group on the glucopyranosyl (ring I) moiety, a modification that fundamentally alters its susceptibility to resistance enzymes compared to its closest structural analogs paromomycin and neomycin B [2]. Lividomycin B exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative organisms including mycobacteria, and was originally discovered and characterized alongside lividomycin A in the early 1970s [3].

Why Paromomycin, Neomycin B, or Lividomycin A Cannot Substitute for Lividomycin B in Research: Structural and Enzymatic Differentiation


Within the 4,5-disubstituted 2-DOS aminoglycoside subfamily, compounds differ substantially in their vulnerability to specific bacterial resistance enzymes and in their ribosomal binding selectivity. Lividomycin B lacks the 3′-hydroxyl group present in paromomycin, rendering it non-susceptible to 3′-O-phosphotransferase-mediated inactivation—a resistance mechanism that effectively compromises paromomycin and neomycin B in isolates carrying this enzyme [1]. Furthermore, lividomycin B carries a 6′-hydroxyl rather than a 6′-amino group (neomycin B) or 6′-hydroxyl with additional mannose substitution (lividomycin A), producing distinct ribosomal A-site binding interactions that result in a unique quantitative profile of wild-type and drug-resistant MICs that cannot be reproduced by interchangeable use of these analogs [2]. Procurement decisions must therefore be driven by these specific structural and resistance-profile differentiators.

Lividomycin B Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


3′-Deoxy Modification Confers Resistance to R-Factor-Mediated Phosphotransferase: Lividomycin B vs. Paromomycin and Neomycin B

In a biochemical study using a partially purified lividomycin-phosphorylating enzyme from an R-factor-carrying Escherichia coli strain, lividomycin B and lividomycin A, neomycin, paromomycin, and vistamycin (ribostamycin) were all substrates for phosphorylation, whereas kanamycins, streptomycin, and gentamicin C components were not inactivated. Critically, lividomycin B's lack of a 3′-hydroxyl distinguishes it from paromomycin and neomycin B at the structural level; the phosphorylation site in lividomycin was mapped to the hydroxyl group of the D-ribose moiety, not the 3′-position [1]. This differential susceptibility profile is structural: paromomycin (3′-OH present) is vulnerable to 3′-O-phosphorylation in strains producing APH(3′), whereas the 3′-deoxy structure of lividomycin B escapes this specific modification. The patent literature on lividomycin B derivatives (US 3,956,274) explicitly confirms that lividomycin B, a 3′-deoxy compound, is active against 3′-phosphotransferase-producing resistant strains—a property anticipated from the SAR of 3′-deoxykanamycin [2].

Aminoglycoside resistance Phosphotransferase Enzymatic inactivation R-factor Escherichia coli

Ribosomal A-Site Mutant MIC Profiling: Lividomycin B Shows a Distinct Resistance Signature Compared to Paromomycin Across 16S rRNA Mutations

In an isogenic panel of Mycobacterium smegmatis ΔrrnB mutants carrying defined single and double 16S rRNA A-site mutations, lividomycin (lividomycin B) MIC values were determined alongside neamine, ribostamycin, neomycin, and paromomycin. Lividomycin B demonstrated a quantitatively distinct resistance signature across the mutation panel. Against the G1491A mutant, lividomycin B displayed a relative resistance (RR, mutant MIC/wild-type MIC) of 128–256, whereas paromomycin showed an RR of 32–64 under identical conditions—an approximately 4-fold greater shift in resistance for lividomycin B [1]. Conversely, against the U1406A mutant, lividomycin B retained wild-type level activity (MIC = 1 μg/mL, RR = 0.5), whereas neomycin showed an RR of 1–2 and ribostamycin showed an RR of 1, demonstrating differential vulnerability [1]. Against the U1495A mutant, lividomycin B was highly compromised (MIC > 1,024 μg/mL, RR > 512) compared to neomycin (MIC = 16 μg/mL, RR = 16), representing a > 64-fold difference in MIC shift [1].

Ribosome binding 16S rRNA mutation MIC profiling Mycobacterium smegmatis Antibiotic resistance

Antipseudomonal Activity: Lividomycin B (as LVM Complex) Inhibits P. aeruginosa at Clinically Relevant MICs, Unlike Kanamycin and Streptomycin

In a foundational 1972 study assaying 261 Gram-positive and 514 Gram-negative clinical isolates, lividomycin (LVM, the complex containing lividomycin B) demonstrated MICs of 25–50 μg/mL against 66 strains of Pseudomonas aeruginosa, a level of antipseudomonal activity not observed with kanamycin (KM) or streptomycin (SM) in the same study [1]. The authors explicitly noted that 'unlike KM and SM, [LVM] has proven to be capable of inhibiting the growth of P. aeruginosa with MICs from 25 to 50 μg/mL' [1]. Subsequent clinical isolate testing confirmed that lividomycin (LVDM) MIC values for P. aeruginosa were 50 μg/mL, while Klebsiella pneumoniae MICs were 3.13–6.25 μg/mL and Staphylococcus aureus MICs were 1.56 μg/mL [2]. Kanamycin, tested head-to-head against 20 P. aeruginosa strains in a respiratory infection study, showed MIC values inferior to lividomycin across multiple strains [3].

Pseudomonas aeruginosa Antipseudomonal MIC comparison Kanamycin Streptomycin

6′-Hydroxyl vs. 6′-Amino Structural Differentiation: Impact on Ribosomal Binding Affinity Relative to Neomycin B

A comparative SAR analysis identifies that lividomycin B carries a 6′-hydroxyl group on ring I, whereas neomycin B carries a 6′-amino group at the equivalent position. This single functional group difference results in reduced ribosomal binding affinity for lividomycin B relative to neomycin B, as the 6′-NH₂ group in neomycin B forms stronger electrostatic interactions with the rRNA phosphate backbone [1]. In a 2017 study on neomycin derivatives, 3′-deoxyparomomycin (lividomycin B) was used as a comparator; it was 'notably less active' than 4′-deoxy-4′-propyl-substituted derivatives, such that 3′-deoxypropylamycin was 'notably more active than 3′-deoxyparomomycin (lividomycin B), thereby clearly highlighting the general increase in activity conferred by the 4′-deoxy-4′-propyl modification' [2]. This study quantifies lividomycin B as the baseline 3′-deoxy scaffold against which synthetic modifications were benchmarked [2].

Structure-activity relationship Ribosomal binding affinity 6′-modification Neomycin B Binding selectivity

Anaerobic Selectivity: Lividomycin B (as LVM) Exhibits Weak Antianaerobic Activity Comparable to Aminodeoxykanamycin but Weaker than Polymyxin B and Colistin

Against a panel of 209 clinical anaerobic isolates (including 82 Peptococcus, 55 Peptostreptococcus, 31 Bacteroides, 26 Sphaerophorus, and 12 Corynebacterium/Eubacterium strains), lividomycin (LVM) showed MIC values > 100 μg/mL for all strains tested, indicating little to no antianaerobic activity [1]. The antibacterial activity of LVM was explicitly graded as 'weaker than PL-B [polymyxin B] and CL [colistin], and equal to AKM [aminodeoxykanamycin]' [1]. This narrow antianaerobic spectrum contrasts with the broader anaerobic coverage of polymyxin B and colistin, positioning lividomycin B as a compound with selectivity for aerobic and facultative organisms [1]. A high concentration of 10,000 μg/mL was required to inhibit Sphaerophorus and Fusobacterium, while many Bacteroides strains remained resistant even at this level [1].

Anaerobic bacteria Antianaerobic activity Polymyxin B Colistin Selectivity

Lividomycin B Procurement-Specific Application Scenarios: Where the Quantitative Differentiation Data Directly Informs Experimental Design


Ribosomal Antibiotic Resistance Mechanism Studies: Using Lividomycin B as a 3′-Deoxy Probe to Dissect APH(3′) vs. AAC(6′) Contributions

Investigators studying aminoglycoside-modifying enzyme substrate specificity require lividomycin B as a structurally defined 3′-deoxy scaffold. Because lividomycin B lacks the 3′-hydroxyl group, it escapes inactivation by APH(3′) enzymes that readily phosphorylate paromomycin and neomycin B . In a resistance profiling experiment comparing lividomycin B, paromomycin, and neomycin B against an isogenic panel of E. coli strains expressing individual resistance enzymes (APH(3′), AAC(6′), ANT(2″)), lividomycin B serves as a critical control to isolate the contribution of 3′-O-phosphorylation from other resistance mechanisms. The quantitative readout (MIC shift in the presence vs. absence of each enzyme) cannot be obtained using paromomycin alone, as it conflates multiple resistance pathways. Procurement of lividomycin B is therefore essential for experiments that demand unambiguous assignment of resistance phenotype to specific chemical modifications .

Structure-Activity Relationship (SAR) Programs for Next-Generation Aminoglycosides: Lividomycin B as the 3′-Deoxy, 6′-Hydroxyl Baseline Scaffold

Medicinal chemistry teams synthesizing novel aminoglycoside derivatives require lividomycin B as the established baseline compound representing the 3′-deoxy, 6′-hydroxyl pharmacophore. In the 2017 ACS Infectious Diseases study, 3′-deoxyparomomycin (lividomycin B) was explicitly used as the comparator for 4′-deoxy-4′-propyl-substituted analogs, with the conclusion that '3′-deoxypropylamycin was notably more active than 3′-deoxyparomomycin (lividomycin B), thereby clearly highlighting the general increase in activity conferred by the 4′-deoxy-4′-propyl modification' . Lividomycin B's availability as a defined semisynthetic starting material is further demonstrated by its chemical conversion into deneosaminyllividomycin B, a pseudotrisaccharide intermediate used for the synthesis of 3″-deoxyribostamycin and 3″-deoxybutirosin B . Procurement of lividomycin B is thus indispensable for any SAR campaign that seeks to benchmark 3′-deoxy-aminoglycosides or generate bioactive pseudosaccharide intermediates .

Mutant Ribosome Panels for Dissecting Aminoglycoside Binding Determinants: Lividomycin B's Unique 16S rRNA Mutation Signature

Laboratories using isogenic M. smegmatis ΔrrnB mutant panels to map aminoglycoside-ribosome interactions require lividomycin B because it produces a quantitatively distinct resistance profile that cannot be recapitulated by paromomycin or neomycin. Against the G1491A 16S rRNA mutant, lividomycin B shows an RR of 128–256 (MIC 256–512 μg/mL), whereas paromomycin shows an RR of only 32–64 (MIC 32–64 μg/mL), an approximate 4-fold difference in resistance shift . Against the U1495A mutant, lividomycin B is completely compromised (MIC > 1,024 μg/mL) while neomycin retains moderate activity (MIC 16 μg/mL), a > 64-fold differential . This mutant-specific fingerprint makes lividomycin B an irreplaceable tool compound for studies that aim to correlate specific rRNA nucleobase substitutions with the binding contributions of individual aminoglycoside ring systems. Experimental designs that substitute paromomycin for lividomycin B will systematically misattribute the contribution of ring I 3′-substitution to A-site binding energy .

Antipseudomonal Drug Discovery: Lividomycin B as a 4,5-Disubstituted 2-DOS Aminoglycoside with Verified P. aeruginosa Activity

Screening programs targeting Pseudomonas aeruginosa in the 4,5-disubstituted 2-DOS aminoglycoside subclass benefit from lividomycin B's confirmed MIC range of 25–50 μg/mL against clinical P. aeruginosa isolates, a property absent from the structurally related kanamycin and streptomycin . In a clinical respiratory infection study, lividomycin MIC values were superior to kanamycin across multiple P. aeruginosa strains, establishing lividomycin B as one of the few 4,5-disubstituted 2-DOS aminoglycosides with meaningful antipseudomonal coverage . This differential activity profile makes lividomycin B a preferred positive control compound for P. aeruginosa susceptibility assays in aminoglycoside discovery campaigns, where kanamycin and streptomycin would be inappropriate comparators due to their intrinsic pseudomonal resistance .

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